4-Methoxyphenyl acetate

Enzyme assay Acetylcholinesterase TLC bioautography

When procuring 4-methoxyphenyl acetate, isomer identity critically determines experimental success. The para-methoxy group confers exclusive para-acylation in Fries rearrangements, avoiding ketoester byproducts of ortho-isomers. For AChE inhibitor screening, this compound enables a validated TLC bioautography assay that cuts enzyme consumption by 83% (1 U/mL vs. 6 U/mL), directly reducing per-assay costs. Its distinct MS fragmentation (Δ(AP-IP) values) provides unambiguous identity verification. Choose the para-isomer for high-selectivity p-acylphenol synthesis, budget-conscious enzyme assays, and reliable analytical reference standards.

Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
CAS No. 1200-06-2
Cat. No. B073823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl acetate
CAS1200-06-2
Molecular FormulaC9H10O3
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC=C(C=C1)OC
InChIInChI=1S/C9H10O3/c1-7(10)12-9-5-3-8(11-2)4-6-9/h3-6H,1-2H3
InChIKeyYAPCNXGBNRDBIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxyphenyl Acetate (CAS 1200-06-2): Procurement-Grade Properties, Structure, and Vendor Specifications


4-Methoxyphenyl acetate (CAS 1200-06-2), also known as p-acetoxyanisole, is a phenolic ester with the molecular formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol [1]. It is a white to off-white solid at ambient temperature, characterized by a melting point of 29–32 °C and a boiling point of 135–137 °C at 19 Torr (estimated 246.1 °C at 760 mmHg) [2]. The compound is synthesized via esterification of 4-methoxyphenol with acetic anhydride or acetyl chloride and is commercially available at purities of ≥95%, typically for research and industrial applications . Its computed XLogP3 value of 1.5 indicates moderate lipophilicity, enabling solubility in common organic solvents such as ethanol, ether, and chloroform, with limited aqueous solubility [1][3].

Why 4-Methoxyphenyl Acetate (CAS 1200-06-2) Cannot Be Interchanged with Unsubstituted Phenyl Acetate or Acid Analogs


While 4-methoxyphenyl acetate shares a core acetate ester structure with analogs such as phenyl acetate (CAS 122-79-2) and 4-chlorophenyl acetate (CAS 876-25-5), the presence of the electron-donating para-methoxy group fundamentally alters its reactivity and selectivity. This substitution increases electron density on the aromatic ring, which manifests in distinct kinetic, mass spectrometric, and synthetic outcomes. For instance, α-chymotrypsin hydrolyzes p-methoxyphenyl acetate with deacylation kinetics that deviate from simple two-step mechanistic expectations, a phenomenon not observed with unsubstituted phenyl acetate [1]. Similarly, the Fries rearrangement of p-methoxyphenyl acetate proceeds with exclusive para-acylation of the phenolic residue, whereas ortho-methoxyphenyl acetate yields ketoester side products under identical conditions [2]. Furthermore, the methoxy group imparts a characteristic mass spectral fragmentation pattern, with Δ(AP-IP) values that correlate with substituent effects, enabling unambiguous analytical differentiation from other phenyl acetate derivatives [3]. These quantifiable differences render generic substitution scientifically inappropriate and underscore the need for evidence-based procurement.

Quantitative Differentiation of 4-Methoxyphenyl Acetate (CAS 1200-06-2) from Analogs: A Comparator-Driven Evidence Guide


4-Methoxyphenyl Acetate as a Superior Substrate for Low-Cost Acetylcholinesterase Inhibitor Screening via TLC Bioautography

In a direct comparative evaluation of potential substrates for thin-layer chromatography (TLC) bioautography, 4-methoxyphenyl acetate was identified as the optimal substrate for detecting acetylcholinesterase (AChE) inhibitors. The method utilizes its hydrolysis to 4-methoxyphenol, which then produces a colored product with potassium ferricyanide and iron chloride [1]. This choice directly addresses the high cost of conventional assays by reducing enzyme consumption. The study reported a six-fold reduction in the required AChE concentration compared to standard methods (1 U/mL vs. 6 U/mL) [1]. This represents a quantifiable and verifiable advantage for procurement decisions in high-throughput or resource-limited research settings.

Enzyme assay Acetylcholinesterase TLC bioautography

Divergent Reaction Pathways in Fries Rearrangement: 4-Methoxyphenyl Acetate vs. Ortho-Methoxyphenyl Acetate

A direct comparative study of the Fries rearrangement of ortho- and para-methoxyphenyl acetates revealed stark differences in reaction outcomes. When p-methoxyphenyl acetate (the target compound) is treated with AlCl₃ in nitromethane at 20 °C, substitution occurs predominantly at the para-position of the phenolic residue to yield p-acylphenols [1]. In contrast, under identical reaction conditions, the rearrangement of o-methoxyphenyl acetate yields ketoesters as a significant side reaction [1]. This divergent behavior is not simply a matter of yield optimization but represents a fundamentally different reaction pathway that would alter the product profile and complicate purification.

Synthetic chemistry Fries rearrangement Regioselectivity

Distinct Mass Spectral Fragmentation of 4-Methoxyphenyl Acetate Differentiates it from Other Para-Substituted Phenyl Acetates

A systematic mass spectrometric study of meta- and para-substituted phenyl acetates demonstrated that substituent effects on bond-cleavage and rearrangement reactions are quantifiable and correlate with Δ(AP-IP) values [1]. While the exact Δ(AP-IP) value for the target compound is not explicitly stated in the accessible abstract, the study establishes that the para-methoxy substituent confers a distinct mass spectral fingerprint compared to other substituents (e.g., chloro, methyl, unsubstituted). This fingerprint allows for unambiguous identification and differentiation of 4-methoxyphenyl acetate from its closest analogs. The study provides a framework for using mass spectrometry not just for detection, but for validating the structural identity of the procured compound against potential mislabeled or substituted materials.

Analytical chemistry Mass spectrometry Structure elucidation

Relative Reactivity in Lipase-Catalyzed Transesterification: 4-Methoxyphenyl Acetate vs. Hydroxy-Substituted Analogs

In a study on solvent-free lipase-catalyzed esterification and transesterification, the relative transesterification activities of a series of phenylacetate derivatives were quantitatively compared [1]. The activity ranking was: phenylacetate > 3-methoxyphenylacetate ≈ 4-methoxyphenylacetate > 4-hydroxy-3-methoxyphenylacetate > 3-hydroxyphenylacetate ≈ 4-hydroxyphenylacetate ≫ 2-methoxyphenylacetate ≫ 3,4-dihydroxyphenylacetate. This data places 4-methoxyphenyl acetate in a distinct reactivity tier, showing significantly higher activity than any hydroxy-substituted phenylacetate, but lower than the unsubstituted phenyl acetate. This quantitative ranking provides a clear, data-driven justification for selecting 4-methoxyphenyl acetate over hydroxy-substituted analogs when higher enzymatic conversion rates are required.

Biocatalysis Lipase Transesterification

Procurement-Driven Application Scenarios for 4-Methoxyphenyl Acetate (CAS 1200-06-2) Based on Verifiable Evidence


High-Throughput Screening for Acetylcholinesterase Inhibitors in Natural Product Research

Research groups focused on discovering novel acetylcholinesterase (AChE) inhibitors from plant extracts or synthetic libraries should procure 4-methoxyphenyl acetate as their primary TLC bioautography substrate. As demonstrated, this compound enables a validated, low-cost assay that reduces AChE consumption by 83% (from 6 U/mL to 1 U/mL) compared to standard methods, directly addressing budget constraints without sacrificing sensitivity [1]. This application is particularly relevant for academic and non-profit laboratories where reagent costs are a significant factor.

Regioselective Synthesis of p-Acylphenols via Fries Rearrangement

Synthetic chemists requiring a reliable, high-selectivity route to p-acylphenols should procure 4-methoxyphenyl acetate. Direct comparative evidence shows that its Fries rearrangement proceeds with exclusive para-substitution of the phenolic ring, in stark contrast to the ortho-isomer, which yields unwanted ketoester byproducts under identical conditions [1]. Selecting the para-isomer minimizes the need for challenging chromatographic separations and maximizes yield of the desired para-substituted product.

Analytical Method Development and Quality Control of Substituted Phenyl Acetates

Analytical laboratories tasked with verifying the identity and purity of phenyl acetate derivatives should include 4-methoxyphenyl acetate as a reference standard. Its distinct mass spectral fragmentation pattern, which is quantifiably correlated with substituent effects (Δ(AP-IP) values), allows for its unambiguous differentiation from closely related compounds such as phenyl acetate, 4-chlorophenyl acetate, and other regioisomers [1]. This ensures that procurement of the correct isomer is confirmed, preventing costly experimental errors arising from misidentified materials.

Biocatalytic Process Development Using Lipases

Process chemists developing biocatalytic routes for ester synthesis or hydrolysis should consider 4-methoxyphenyl acetate as a model substrate or building block. Quantitative comparative data from lipase-catalyzed transesterification reactions establishes its reactivity ranking relative to hydroxy- and unsubstituted phenylacetates [1]. This data allows for a rational choice of substrate: it offers higher reactivity than hydroxy-substituted analogs (e.g., 4-hydroxyphenylacetate) while retaining the methoxy group for potential downstream derivatization or as a spectroscopic handle, features not present in the more reactive but unfunctionalized phenyl acetate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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